TubA

Description

Properties

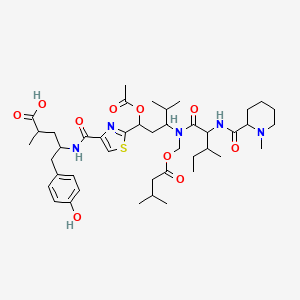

IUPAC Name |

4-[[2-[1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEDDHUHZBDXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N5O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Tubastatin A: A Technical Guide for Researchers

An In-depth Examination of a Selective HDAC6 Inhibitor for Drug Development Professionals

Tubastatin A has emerged as a critical tool in cellular biology and a promising therapeutic candidate due to its potent and highly selective inhibition of Histone Deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of Tubastatin A's mechanism of action, offering researchers, scientists, and drug development professionals a detailed resource on its molecular interactions, cellular effects, and the methodologies used to characterize its activity.

Introduction to Tubastatin A and HDAC6

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins, playing a crucial role in regulating gene expression and various cellular processes. While many HDAC inhibitors have been developed, their clinical utility can be limited by off-target effects due to a lack of isoform selectivity.

Tubastatin A is a second-generation hydroxamic acid-based HDAC inhibitor distinguished by its exceptional selectivity for HDAC6, a unique class IIb HDAC predominantly located in the cytoplasm.[1][2] Unlike class I HDACs, which are primarily nuclear and regulate histone acetylation, HDAC6's main substrates are non-histone proteins, including α-tubulin and the chaperone protein Heat Shock Protein 90 (HSP90).[1][3] This cytoplasmic localization and specific substrate profile make HDAC6 an attractive therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] Tubastatin A's ability to selectively inhibit HDAC6 allows for the targeted modulation of these cytoplasmic pathways with minimal impact on nuclear histone acetylation, thereby reducing the potential for toxicities associated with pan-HDAC inhibitors.[1]

Quantitative Analysis of Tubastatin A's Potency and Selectivity

The efficacy and safety of an enzyme inhibitor are largely defined by its potency against the intended target and its selectivity over other related enzymes. Tubastatin A exhibits nanomolar potency against HDAC6 and remarkable selectivity over other HDAC isoforms.

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 (-fold) |

| HDAC6 | 15 | 1 |

| HDAC1 | >15,000 | >1000 |

| HDAC2 | >15,000 | >1000 |

| HDAC3 | >15,000 | >1000 |

| HDAC4 | >15,000 | >1000 |

| HDAC5 | >15,000 | >1000 |

| HDAC7 | >15,000 | >1000 |

| HDAC8 | 855 | 57 |

| HDAC9 | >15,000 | >1000 |

| HDAC10 | Data suggests potent inhibition, sometimes more than HDAC6[4] | - |

| HDAC11 | >15,000 | >1000 |

Table 1: In vitro inhibitory activity of Tubastatin A against various human HDAC isoforms. Data compiled from multiple sources.[4][5][6][7][8]

Core Signaling Pathways Modulated by Tubastatin A

Tubastatin A's selective inhibition of HDAC6 initiates a cascade of downstream cellular events primarily through the hyperacetylation of its key substrates.

Tubulin Acetylation and Microtubule Dynamics

One of the most well-characterized effects of Tubastatin A is the hyperacetylation of α-tubulin.[1] HDAC6 is the primary enzyme responsible for deacetylating α-tubulin at the lysine-40 residue.[2] Inhibition of HDAC6 by Tubastatin A leads to an accumulation of acetylated α-tubulin, which in turn stabilizes the microtubule network.[1] This enhanced stability affects various cellular processes, including intracellular transport, cell motility, and cell division.[2]

HSP90 Chaperone Function and Client Protein Stability

HDAC6 also regulates the chaperone activity of HSP90 through deacetylation.[1] HSP90 is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell survival and proliferation, such as Akt, c-Raf, and Bcr-Abl.[2] By inhibiting HDAC6, Tubastatin A promotes the hyperacetylation of HSP90, which disrupts its chaperone function and leads to the degradation of its client proteins.[1] This mechanism is a key contributor to the anti-cancer effects of Tubastatin A.

Downstream Cellular Consequences

The primary effects of Tubastatin A on tubulin and HSP90 lead to a variety of downstream cellular outcomes, including:

-

Induction of Apoptosis: By destabilizing pro-survival client proteins of HSP90 and through other mechanisms, Tubastatin A can induce programmed cell death in cancer cells.[5][9]

-

Anti-inflammatory Effects: Tubastatin A has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

-

Neuroprotection: The stabilization of microtubules and other effects contribute to the neuroprotective properties of Tubastatin A observed in models of neurodegenerative diseases.[10]

-

Modulation of Other Signaling Pathways: Research has indicated that Tubastatin A can influence other signaling pathways, including the Sonic Hedgehog (Shh), TGF-β/Smad, and FGF-21 pathways, although the precise mechanisms are still under investigation.[2][6][7][11][12]

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize the mechanism of action of Tubastatin A.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of Tubastatin A to inhibit the enzymatic activity of purified HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in buffer with Trichostatin A to stop the HDAC reaction)

-

Tubastatin A stock solution (in DMSO)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of Tubastatin A in assay buffer.

-

In a 96-well plate, add the diluted Tubastatin A or vehicle (DMSO) to the appropriate wells.

-

Add the HDAC6 enzyme to all wells except the 'no enzyme' control.

-

Incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for 15-20 minutes at 37°C to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of Tubastatin A and determine the IC50 value.

Western Blot for Acetylated α-Tubulin

This protocol is used to detect the increase in acetylated α-tubulin in cells treated with Tubastatin A.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Tubastatin A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Tubastatin A or vehicle for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with Tubastatin A.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Tubastatin A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with a serial dilution of Tubastatin A or vehicle for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Tubastatin A

-

Caspase-Glo® 3/7 Assay Reagent

-

96-well white-walled microplate

Procedure:

-

Seed cells in a 96-well white-walled plate and allow them to attach overnight.

-

Treat cells with various concentrations of Tubastatin A or vehicle for the desired time period.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity, indicating the level of apoptosis.

Conclusion

Tubastatin A is a powerful research tool and a promising therapeutic agent due to its potent and selective inhibition of HDAC6. Its mechanism of action, centered on the hyperacetylation of α-tubulin and HSP90, leads to a cascade of cellular events with significant implications for cancer, neurodegeneration, and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and further elucidate the multifaceted roles of Tubastatin A and HDAC6 in health and disease. As our understanding of the nuanced roles of specific HDAC isoforms continues to grow, selective inhibitors like Tubastatin A will be invaluable in the development of more targeted and effective therapies.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Tubastatin A: A Technical Guide to a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubastatin A is a highly potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily localizes to the cytoplasm.[1][2] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, minimizes the hematologic and gastrointestinal toxicities often associated with pan-HDAC inhibitors.[2] This technical guide provides an in-depth overview of Tubastatin A, including its mechanism of action, physicochemical properties, and its application in various research areas such as oncology, neurodegenerative diseases, and inflammation. Detailed summaries of its biological activity, experimental protocols, and key signaling pathways are presented to facilitate its use in preclinical research and drug development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins, thereby regulating a wide array of cellular processes. While the role of nuclear HDACs in chromatin remodeling and gene expression is well-established, cytoplasmic HDACs, such as HDAC6, have emerged as critical regulators of protein stability, cell motility, and stress responses. HDAC6 is unique in its structure, possessing two functional catalytic domains and a ubiquitin-binding zinc finger domain. Its substrates are predominantly cytoplasmic proteins, including α-tubulin and heat shock protein 90 (HSP90).[2]

The development of isoform-selective HDAC inhibitors is a key strategy to harness the therapeutic potential of HDAC inhibition while minimizing off-target effects. Tubastatin A was rationally designed as a potent and highly selective inhibitor of HDAC6, emerging as a valuable tool for dissecting the biological functions of this particular enzyme and as a promising therapeutic candidate.[3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1252003-15-8 | [4] |

| Molecular Formula | C₂₀H₂₁N₃O₂ | [4] |

| Molecular Weight | 335.4 g/mol | [4] |

| Appearance | White to tan powder | |

| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol (B145695) and water. | [5][6] |

| Storage | Store at -20°C as a solid. | [6] |

Mechanism of Action

Tubastatin A exerts its biological effects primarily through the selective inhibition of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and HSP90.

-

α-Tubulin Hyperacetylation: HDAC6 is the primary deacetylase of α-tubulin. By inhibiting HDAC6, Tubastatin A leads to the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and flexibility, impacting cellular processes such as intracellular transport, cell migration, and ciliogenesis.[2]

-

HSP90 Hyperacetylation: HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. HDAC6-mediated deacetylation is required for the proper function of the HSP90 chaperone machinery. Inhibition of HDAC6 by Tubastatin A disrupts this process, leading to the degradation of HSP90 client proteins.

Below is a diagram illustrating the core mechanism of action of Tubastatin A.

Caption: Core mechanism of Tubastatin A action.

Biological Activity and Therapeutic Potential

The selective inhibition of HDAC6 by Tubastatin A has demonstrated therapeutic potential in a variety of preclinical models.

Oncology

In cancer cells, Tubastatin A has been shown to inhibit proliferation, induce apoptosis, and suppress migration and invasion.[2][7] These effects are attributed to both microtubule stabilization and the disruption of HSP90 chaperone function, leading to the degradation of oncoproteins.

Neurodegenerative Diseases

In models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, Tubastatin A has shown neuroprotective effects.[8] The enhancement of microtubule-based axonal transport through α-tubulin hyperacetylation is a key mechanism underlying these protective effects.

Inflammation and Autoimmune Diseases

Tubastatin A exhibits anti-inflammatory properties by modulating cytokine production and immune cell function.[9] It has shown efficacy in animal models of rheumatoid arthritis and inflammatory bowel disease.[2][9]

Cardioprotection

Recent studies have highlighted a role for Tubastatin A in protecting against cardiac injury. It has been shown to improve cardiac function and reduce infarct size in models of myocardial infarction.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Tubastatin A

| Target | IC₅₀ | Assay Conditions | Reference |

| HDAC6 | 15 nM | Cell-free assay | [1][10] |

| HDAC1 | 16.4 µM | Cell-free assay | [11] |

| HDAC8 | 854 nM | Cell-free assay | [11] |

| Other HDACs (2, 3, 4, 5, 7, 9, 10, 11) | >30 µM | Cell-free assay | [5] |

| TNF-α (in THP-1 macrophages) | 272 nM | LPS-stimulated | [7][9] |

| IL-6 (in THP-1 macrophages) | 712 nM | LPS-stimulated | [7][9] |

| Nitric Oxide (in Raw 264.7 macrophages) | 4.2 µM | LPS-stimulated | [7][9] |

| MCF-7 cell proliferation | 15 µM | 48-hour treatment | [2][4] |

| Fibroblast cell proliferation | 26.01 µM | 48-hour treatment | [12] |

Table 2: In Vivo Efficacy of Tubastatin A

| Animal Model | Disease | Dosage | Outcome | Reference |

| Rat | Cholangiocarcinoma | 10 mg/kg | Reduced tumor volume | [2] |

| Rat | Freund's Complete Adjuvant-induced inflammation | 30 mg/kg i.p. | Significant inhibition of paw volume | [9] |

| Mouse | Collagen-induced arthritis | 30 mg/kg i.p. | ~70% attenuation of clinical scores | [9] |

| Rat | Laminectomy | 10 mg/kg/day | Prevention of fibroblast proliferation | [12] |

| Mouse | Osteoarthritis | Not specified | Alleviated cartilage damage | [13] |

Experimental Protocols

In Vitro HDAC Inhibition Assay

A common method to determine the IC₅₀ of Tubastatin A against HDAC isoforms is a fluorogenic assay.

Caption: Workflow for an in vitro HDAC inhibition assay.

Methodology:

-

Compound Preparation: Prepare a stock solution of Tubastatin A in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.

-

Enzyme Reaction: In a microplate, incubate the diluted Tubastatin A with a recombinant human HDAC enzyme for a defined period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Deacetylation Reaction: Incubate the plate at 37°C to allow the HDAC enzyme to deacetylate the substrate.

-

Signal Development: Stop the reaction and add a developer solution (e.g., trypsin) that specifically cleaves the deacetylated substrate to release the fluorophore (AMC).

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the Tubastatin A concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Western Blot for α-Tubulin Acetylation

This protocol is used to assess the cellular activity of Tubastatin A by measuring the level of acetylated α-tubulin.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of Tubastatin A or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for acetylated α-tubulin. Subsequently, incubate with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize the level of acetylated α-tubulin to total α-tubulin or the loading control.

Signaling Pathways

Tubastatin A's influence extends to various signaling pathways, primarily through its modulation of HDAC6 activity.

Caption: Key signaling pathways affected by Tubastatin A.

Synthesis

The synthesis of Tubastatin A has been reported and generally involves a multi-step process. A key step is the Fischer indole (B1671886) synthesis to create the γ-carboline core structure.[14] The general synthetic scheme involves the reaction of a substituted phenylhydrazine (B124118) with a cyclic ketone, followed by modifications to introduce the hydroxamic acid moiety. For detailed synthetic procedures, refer to the primary literature.[14][15]

Clinical Development

Conclusion

Tubastatin A is a powerful and selective pharmacological tool for investigating the diverse biological roles of HDAC6. Its ability to modulate cytoplasmic protein acetylation provides a unique mechanism of action with therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The data and protocols presented in this guide are intended to support the ongoing research and development efforts aimed at translating the promise of selective HDAC6 inhibition into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 3. researchgate.net [researchgate.net]

- 4. Tubastatin A | CAS:1252003-15-8 | HDAC6 inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

- 11. Tubastatin A hydrochloride | Class II HDACs | Tocris Bioscience [tocris.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Dihydroxamic Acids as HDAC6/8/10 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the HDAC6 Selectivity of Tubastatin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and mechanism of action of Tubastatin A, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding and replication of seminal findings in the field.

Introduction to Tubastatin A and HDAC6

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. HDAC6, a class IIb HDAC, is predominantly located in the cytoplasm and is unique in its structure, featuring two catalytic domains. Its substrates are primarily non-histone proteins, including α-tubulin, HSP90, and cortactin, making it a key regulator of various cellular processes such as cell motility, protein quality control, and microtubule dynamics.

Tubastatin A is a second-generation HDAC inhibitor designed for high potency and selectivity for HDAC6.[1] Its hydroxamic acid moiety chelates the zinc ion within the active site of the HDAC6 enzyme, effectively blocking its deacetylase activity.[2] This specificity allows for the targeted investigation of HDAC6 function and presents a promising therapeutic avenue with a potentially more favorable side-effect profile compared to pan-HDAC inhibitors.[1]

Quantitative Selectivity Profile of Tubastatin A

The inhibitory potency of Tubastatin A against HDAC6 and its selectivity over other HDAC isoforms have been quantified through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is the most common metric used to represent this potency. The data consistently demonstrates that Tubastatin A inhibits HDAC6 at nanomolar concentrations while exhibiting significantly lower potency against other HDAC isoforms, particularly class I HDACs.[1][2][3]

| HDAC Isoform | IC50 (nM) | Selectivity (Fold vs. HDAC6) | Reference |

| HDAC6 | 15 | 1 | [1][3][4] |

| HDAC1 | >10,000 | >667 | [2][3] |

| HDAC2 | >10,000 | >667 | [2][3] |

| HDAC3 | >10,000 | >667 | [2][3] |

| HDAC4 | >10,000 | >667 | [2][3] |

| HDAC5 | >10,000 | >667 | [2][3] |

| HDAC7 | >10,000 | >667 | [2][3] |

| HDAC8 | 855 | ~57 | [2][3][4] |

| HDAC9 | >10,000 | >667 | [2][3] |

| HDAC10 | - | - | [2][5] |

| HDAC11 | >10,000 | >667 | [2][3] |

Note: IC50 values can vary depending on specific assay conditions, substrates, and enzyme preparations. The data presented is a compilation from multiple sources for comparative purposes.

Core Signaling Pathway: HDAC6 Inhibition and α-Tubulin Hyperacetylation

The primary and most well-documented downstream effect of selective HDAC6 inhibition by Tubastatin A is the hyperacetylation of its major substrate, α-tubulin.[2] This modification occurs on the lysine 40 residue of α-tubulin and is associated with increased microtubule stability and flexibility, which in turn affects intracellular transport and cell motility.[6][7]

Experimental Protocols

Reproducibility of findings is contingent on detailed and accurate methodological reporting. Below are summaries of common experimental protocols used to evaluate the selectivity and cellular activity of Tubastatin A.

This assay is fundamental for determining the IC50 values of inhibitors against purified HDAC isoforms. It relies on a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent enzymatic development.

Objective: To quantify the inhibitory potency (IC50) of Tubastatin A against a panel of recombinant human HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)

-

Tubastatin A (serially diluted)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Perform serial dilutions of Tubastatin A in assay buffer to create a range of concentrations. Include a vehicle control (e.g., DMSO).

-

Enzyme and Inhibitor Pre-incubation: Add diluted recombinant HDAC enzyme to the wells of the microplate. Subsequently, add the serially diluted Tubastatin A or vehicle control. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Development: Add the developer solution to each well. This stops the HDAC reaction and allows the developer enzyme to cleave the deacetylated substrate, releasing the fluorophore. Incubate for 15 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: Calculate the percentage of inhibition for each Tubastatin A concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

This cellular assay is used to confirm the target engagement of Tubastatin A in a biological context by measuring the acetylation status of its primary substrate, α-tubulin.

Objective: To determine the effect of Tubastatin A on the level of acetylated α-tubulin in a cellular model.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Tubastatin A

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-acetylated-α-tubulin (Lys40), mouse anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of Tubastatin A (e.g., 0-10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using a digital imaging system. Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the fold change relative to the control.

Conclusion

Tubastatin A stands out as a powerful research tool and a promising therapeutic candidate due to its potent and highly selective inhibition of HDAC6. The quantitative data robustly supports its selectivity, particularly over class I HDACs, with the notable exception of a weaker, yet present, activity against HDAC8. The primary mechanism of action, leading to the hyperacetylation of α-tubulin, is a reliable biomarker for its cellular activity. The detailed protocols provided herein offer a foundation for the consistent and reproducible investigation of Tubastatin A's effects in both biochemical and cellular contexts. This in-depth understanding is critical for researchers and drug developers aiming to dissect the nuanced roles of HDAC6 in health and disease.

References

- 1. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Discovery and Development of Tubastatin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubastatin A has emerged as a pivotal research tool in the study of histone deacetylase 6 (HDAC6) and its role in a multitude of cellular processes. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Tubastatin A. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows. This document adheres to stringent data presentation and visualization standards to ensure clarity and reproducibility.

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones. However, the function of HDACs extends beyond histone modification to a variety of non-histone protein substrates, thereby influencing a wide range of cellular processes. HDAC6, a class IIb HDAC, is unique in its predominantly cytoplasmic localization and its role in regulating the acetylation of non-histone proteins such as α-tubulin and the chaperone protein Heat shock protein 90 (HSP90).[1] This cytoplasmic activity has implicated HDAC6 in cellular processes including cell motility, protein quality control, and stress responses, making it a compelling target for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory disorders.

The development of pan-HDAC inhibitors has been hampered by toxicity due to their broad activity against multiple HDAC isoforms. This has driven the pursuit of isoform-selective inhibitors. Tubastatin A was rationally designed as a potent and highly selective inhibitor of HDAC6, emerging from structure-based drug design and homology modeling.[2] Its discovery has provided the scientific community with a valuable chemical probe to elucidate the specific functions of HDAC6.

This guide details the discovery, chemical synthesis, and biological characterization of Tubastatin A, presenting its selectivity profile and efficacy in various preclinical models. We provide detailed methodologies for key experiments to facilitate further research and development in this area.

Quantitative Data

The efficacy and selectivity of Tubastatin A have been quantified across numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: In Vitro Inhibitory Activity of Tubastatin A against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 15 | - |

| HDAC1 | >15,000 | >1000-fold |

| HDAC2 | >15,000 | >1000-fold |

| HDAC3 | >15,000 | >1000-fold |

| HDAC4 | >15,000 | >1000-fold |

| HDAC5 | >15,000 | >1000-fold |

| HDAC7 | >15,000 | >1000-fold |

| HDAC8 | 855 | 57-fold |

| HDAC9 | >15,000 | >1000-fold |

| HDAC10 | Significant Inhibition | - |

| HDAC11 | >15,000 | >1000-fold |

| Data synthesized from multiple sources.[3][4] |

Table 2: In Vitro Anti-proliferative Activity of Tubastatin A in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.98 - 15 |

| SUNE1 | Nasopharyngeal Carcinoma | 0.51 |

| MDA-MB-231 | Breast Cancer | 0.52 |

| SW1990 | Pancreatic Cancer | 2.06 |

| Data for Tubastatin A and its derivatives.[5][6] |

Table 3: In Vivo Efficacy of Tubastatin A

| Animal Model | Disease | Dosage | Outcome |

| Rat Orthotopic Model | Cholangiocarcinoma | 10 mg/kg | 6-fold lower mean tumor weights |

| Freund's Complete Adjuvant (FCA) Induced Mouse Model | Inflammation | 30 mg/kg i.p. | Significant inhibition of paw volume |

| Collagen-Induced Arthritis DBA1 Mouse Model | Rheumatoid Arthritis | 30 mg/kg i.p. | ~70% attenuation of clinical scores |

| Data synthesized from multiple sources. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Tubastatin A and the workflows of crucial experiments.

Experimental Protocols

Chemical Synthesis of Tubastatin A

The synthesis of Tubastatin A is a multi-step process, with the key step being a Pictet-Spengler reaction to form the tetrahydro-γ-carboline core. The following is a representative protocol based on the synthesis of analogous compounds.

Objective: To synthesize Tubastatin A.

Materials:

-

Tryptamine derivative

-

Appropriate aldehyde or ketone

-

Anhydrous solvent (e.g., Dichloromethane)

-

Acid catalyst (e.g., Trifluoroacetic acid)

-

Methyl 4-(bromomethyl)benzoate

-

Hydroxylamine (B1172632) hydrochloride

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Pictet-Spengler Reaction:

-

Dissolve the tryptamine derivative and the aldehyde/ketone in anhydrous dichloromethane.

-

Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting tetrahydro-γ-carboline intermediate, typically by column chromatography.[7][8]

-

-

Alkylation:

-

To a solution of the purified tetrahydro-γ-carboline in a suitable solvent (e.g., DMF), add a base (e.g., NaH) and methyl 4-(bromomethyl)benzoate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction and purify the resulting ester intermediate.

-

-

Hydroxamic Acid Formation:

-

Treat the ester intermediate with a solution of hydroxylamine hydrochloride and a base (e.g., KOH or NaOH) in a solvent mixture such as methanol/water.

-

Stir the reaction at room temperature until the ester is fully converted to the hydroxamic acid.

-

Acidify the reaction mixture to precipitate the product.

-

Collect the crude Tubastatin A by filtration and purify by recrystallization or column chromatography.

-

In Vitro HDAC6 Enzymatic Assay

Objective: To determine the in vitro potency of Tubastatin A in inhibiting HDAC6 enzymatic activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a trypsin-like protease)

-

Tubastatin A stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Tubastatin A in HDAC assay buffer.

-

Add the diluted Tubastatin A or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add diluted HDAC6 enzyme to each well and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 10-15 minutes at 37°C.

-

Measure the fluorescence at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460-490 nm.

-

Calculate the percent inhibition for each concentration of Tubastatin A and determine the IC50 value using non-linear regression analysis.

Western Blot for Acetylated α-Tubulin

Objective: To assess the in-cell activity of Tubastatin A by measuring the level of acetylated α-tubulin.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Tubastatin A

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and HDAC inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of Tubastatin A or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the acetylated α-tubulin signal to the loading control.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the effect of Tubastatin A on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Tubastatin A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of Tubastatin A for 24-72 hours.

-

For MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

For CCK-8 assay:

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Tubastatin A in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

Tubastatin A formulation for injection (e.g., in DMSO/PEG300/Tween80/saline)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer Tubastatin A or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume with calipers every few days.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Co-Immunoprecipitation of HSP90

Objective: To assess the effect of Tubastatin A on the acetylation of HSP90.

Materials:

-

Cells treated with Tubastatin A or vehicle

-

Co-IP lysis buffer (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-HSP90)

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer (e.g., Laemmli buffer)

-

Antibody for Western blot (e.g., anti-acetylated-lysine)

Procedure:

-

Lyse the treated cells with a non-denaturing co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-HSP90 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by Western blotting using an anti-acetylated-lysine antibody to detect acetylated HSP90.

Conclusion

Tubastatin A stands as a landmark achievement in the rational design of selective enzyme inhibitors. Its high potency and selectivity for HDAC6 have made it an indispensable tool for dissecting the complex roles of this cytoplasmic deacetylase. The data and protocols presented in this guide underscore the multifaceted activities of Tubastatin A, from modulating microtubule dynamics and HSP90 chaperone function to exerting anti-cancer, anti-inflammatory, and neuroprotective effects.

The detailed experimental methodologies provided herein are intended to serve as a valuable resource for the scientific community, enabling the replication and expansion of research into the therapeutic potential of HDAC6 inhibition. As our understanding of the intricate signaling networks governed by protein acetylation continues to grow, selective inhibitors like Tubastatin A will undoubtedly play a central role in translating fundamental biological insights into novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Tubastatin A and Alpha-Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tubastatin A, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). It details the mechanism of action of Tubastatin A, with a specific focus on its role in promoting the acetylation of α-tubulin, a key component of microtubules. This guide offers a comprehensive resource for researchers, scientists, and drug development professionals, encompassing quantitative data on Tubastatin A's activity, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to facilitate a deeper understanding of Tubastatin A's biological effects and to provide practical guidance for its application in a laboratory setting.

Introduction

Tubastatin A is a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm.[1] Unlike other HDACs, which primarily target histone proteins within the nucleus, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and the heat shock protein 90 (HSP90).[1] The selective inhibition of HDAC6 by Tubastatin A allows for the targeted investigation of cytoplasmic deacetylation processes without the confounding effects of pan-HDAC inhibition, which can lead to off-target effects and toxicity.[1]

The primary mechanism through which Tubastatin A exerts its cellular effects is by preventing the deacetylation of α-tubulin.[1] This leads to an accumulation of acetylated α-tubulin, a post-translational modification that is associated with increased microtubule stability and flexibility.[2] This modulation of microtubule dynamics has significant implications for various cellular processes, including intracellular transport, cell motility, and cell division.[1] Consequently, Tubastatin A has emerged as a valuable tool for studying the role of α-tubulin acetylation in both normal physiology and various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4]

Mechanism of Action: Targeting HDAC6 to Modulate α-Tubulin Acetylation

The acetylation of α-tubulin at the lysine-40 (K40) residue is a dynamic process regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm.[2]

Tubastatin A functions as a potent and selective inhibitor of HDAC6, with a 50% inhibitory concentration (IC50) in the nanomolar range.[5][6] Its selectivity for HDAC6 is over 1000-fold higher than for most other HDAC isoforms, with the exception of HDAC8, against which it still exhibits significant selectivity (approximately 57-fold).[5][6] This high degree of selectivity minimizes off-target effects on nuclear histone acetylation, making it a precise tool for studying the consequences of HDAC6 inhibition.[1]

By binding to the active site of HDAC6, Tubastatin A prevents the removal of acetyl groups from α-tubulin. This leads to a state of hyperacetylation, which in turn promotes the stability of microtubules.[1] Stabilized microtubules are more resistant to depolymerization, which can impact a variety of cellular functions that rely on a dynamic microtubule network.[7]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and selectivity of Tubastatin A from various studies.

Table 1: In Vitro Inhibitory Activity of Tubastatin A against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | 15 | - | [5][6] |

| HDAC1 | 16,400 | >1000-fold | |

| HDAC8 | 854 | ~57-fold | |

| Other Isoforms | >15,000 | >1000-fold | [5][6] |

Table 2: Cellular Effects of Tubastatin A on α-Tubulin Acetylation

| Cell Line | Tubastatin A Concentration | Treatment Duration | Fold Increase in Acetylated α-Tubulin | Reference |

| MCF-7 | 2.5 µM | 24 hours | Significant Increase | [1] |

| MCF-7 | 5 µM | 24 hours | ~1.4 | [8] |

| MCF-7 | 30 µM | 24 hours | ~1.7 | [8] |

| Rat Primary Cortical Cultures | 1 µM | Not Specified | >10 | [8] |

| N2a | Dose-dependent | Not Specified | Dose-dependent increase | [9] |

| U87MG | Not Specified | 72 hours | Upregulation | [10] |

Table 3: In Vivo Efficacy of Tubastatin A

| Animal Model | Disease Model | Dosage and Administration | Outcome | Reference |

| Rat | Cholangiocarcinoma | 10 mg/kg | Reduced tumor volume | [1] |

| Mouse | Charcot-Marie-Tooth | Not Specified | Reversal of axonal loss | |

| Mouse | Arthritis | 30 mg/kg, i.p. | Significant inhibition of paw volume | [11] |

| Mouse | Stroke | Not Specified | Reduced brain infarction and improved functional outcomes |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by Tubastatin A and a general experimental workflow for its evaluation.

Caption: Signaling pathway of Tubastatin A's effect on α-tubulin acetylation.

Caption: General experimental workflow for assessing α-tubulin acetylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of Tubastatin A's effects.

Cell Culture and Treatment with Tubastatin A

-

Cell Seeding: Plate cells (e.g., MCF-7, HeLa, or a relevant neuronal cell line) in appropriate culture vessels (e.g., 6-well plates for Western blotting, or on coverslips in 24-well plates for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Tubastatin A Stock Solution: Prepare a stock solution of Tubastatin A (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C.

-

Treatment: On the day of the experiment, dilute the Tubastatin A stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing Tubastatin A or a vehicle control (e.g., DMSO at the same final concentration as the highest Tubastatin A treatment).

-

Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) in the incubator.

Western Blot Analysis of α-Tubulin Acetylation

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.[2]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay kit, following the manufacturer's instructions.

-

-

Sample Preparation:

-

Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer (containing β-mercaptoethanol).

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-15% gradient gel).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.[2]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against total α-tubulin or a loading control protein like GAPDH or β-actin.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated α-tubulin band to the corresponding total α-tubulin or loading control band.

-

In Vitro HDAC6 Activity Assay (Fluorometric)

This protocol is a general guideline based on commercially available fluorometric HDAC6 activity assay kits.

-

Reagent Preparation:

-

Prepare the HDAC6 Assay Buffer, HDAC6 Substrate, and Developer solution according to the kit manufacturer's instructions.

-

Prepare a standard curve using the provided deacetylated standard.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test compound (Tubastatin A at various concentrations) or a vehicle control to the appropriate wells.

-

Add the purified HDAC6 enzyme or cell lysate containing HDAC6 activity to the wells.

-

Initiate the reaction by adding the HDAC6 substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes) to allow for the development of the fluorescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 380/490 nm, depending on the kit).[1]

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of HDAC6 inhibition for each concentration of Tubastatin A.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

Tubastatin A is a powerful and selective pharmacological tool for investigating the role of HDAC6 and α-tubulin acetylation in a wide range of biological processes. Its high selectivity allows for the targeted modulation of cytoplasmic deacetylation events, providing valuable insights into the regulation of microtubule dynamics and their downstream consequences. The data and protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers utilizing Tubastatin A in their studies, facilitating experimental design and data interpretation. As research into the therapeutic potential of HDAC6 inhibitors continues to expand, a thorough understanding of compounds like Tubastatin A and their molecular mechanisms of action will be crucial for the development of novel therapeutic strategies for various diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. niehs.nih.gov [niehs.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Inhibition of histone deacetylase 6 by tubastatin A as an experimental therapeutic strategy against glioblastoma - White Rose Research Online [eprints.whiterose.ac.uk]

The Role of Tubastatin A in Autophagy: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Tubastatin A, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has emerged as a critical pharmacological tool for investigating the intricate cellular process of autophagy. This technical guide provides an in-depth analysis of the role of Tubastatin A in modulating autophagy, its mechanism of action, and its effects on key signaling pathways. Drawing from a comprehensive review of current literature, this document summarizes quantitative data, details key experimental protocols, and presents visual representations of the underlying molecular interactions. This guide is intended to serve as a valuable resource for researchers in academia and industry who are exploring the therapeutic potential of targeting autophagy in various disease contexts, including cancer and neurodegenerative disorders.

Introduction to Tubastatin A and Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis.[1][2] This "self-eating" mechanism is implicated in a wide array of physiological and pathological conditions, making it a highly attractive target for therapeutic intervention.[1][2]

Tubastatin A is a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that is predominantly localized in the cytoplasm.[3][4] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 has a diverse range of non-histone substrates, including α-tubulin and cortactin.[5] Through its deacetylase activity, HDAC6 plays a pivotal role in various cellular processes, including cell motility, protein degradation, and stress responses.[5] The unique cytoplasmic localization and substrate profile of HDAC6 position it as a key regulator of autophagy.[1][5]

Mechanism of Action: HDAC6 Inhibition by Tubastatin A

Tubastatin A exerts its effects on autophagy primarily through the inhibition of HDAC6's deacetylase activity.[3] HDAC6 is a crucial component of the cellular machinery that manages protein aggregates. It contains a ubiquitin-binding domain that allows it to recognize and bind to polyubiquitinated misfolded proteins.[1] Subsequently, HDAC6 facilitates the transport of these protein aggregates along microtubule tracks to form an aggresome, a perinuclear inclusion body where the aggregates are sequestered for degradation via autophagy.[5][6]

The key substrate of HDAC6 relevant to this process is α-tubulin.[7] Deacetylation of α-tubulin by HDAC6 is associated with microtubule dynamics and stability.[8] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin.[3][9] This alteration in the acetylation status of microtubules is thought to impact the efficiency of autophagosome trafficking and their subsequent fusion with lysosomes.[10]

Furthermore, HDAC6 has been shown to interact with other key autophagy-related proteins, such as p62/SQSTM1, a receptor that recognizes and shuttles ubiquitinated cargo to the autophagosome.[7] The interplay between HDAC6 and p62 adds another layer of complexity to the regulation of selective autophagy.

The Multifaceted Role of Tubastatin A in Autophagic Pathways

The impact of Tubastatin A on autophagy is context-dependent, with studies reporting both induction and inhibition of the autophagic flux. This duality highlights the complex and multifaceted role of HDAC6 in regulating this process.

Induction of Autophagy

Blockade of Autophagosome-Lysosome Fusion

Conversely, in other contexts, particularly in certain cancer cells like glioblastoma, HDAC6 inhibition by Tubastatin A or its analogue Tubacin has been reported to block the final stage of autophagy: the fusion of autophagosomes with lysosomes.[5][12] This blockade leads to an accumulation of autophagosomes, which can be observed as an increase in LC3-II levels. However, in this scenario, p62 levels may also accumulate, indicating a disruption in the degradative process.[5] This inhibition of autophagosome-lysosome fusion can lead to the accumulation of protein aggregates and ultimately trigger apoptotic cell death.[5] The mechanism underlying this blockade is thought to involve the role of acetylated microtubules in facilitating the trafficking and fusion of vesicles.[10]

Chaperone-Mediated Autophagy

In addition to macroautophagy, Tubastatin A has been shown to upregulate chaperone-mediated autophagy (CMA).[13] In a rat model of Parkinson's disease, Tubastatin A treatment led to a significant increase in the levels of the CMA-related proteins Hsc70 and Lamp2A.[13] This suggests that HDAC6 inhibition can activate multiple arms of the autophagic machinery to clear toxic protein aggregates.[13]

Quantitative Data on the Effects of Tubastatin A on Autophagy

The following tables summarize quantitative data from various studies investigating the effects of Tubastatin A on key autophagy markers.

| Cell Line/Model | Treatment | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Reference |

| Mouse Chondrocytes | Tubastatin A | Significantly Increased | Significantly Decreased | [3] |

| NT2/D1 and P19 Cancer Stem Cells | Tubastatin A | Increased | Decreased | [9] |

| Glioblastoma Cells | Tubacin (HDAC6 inhibitor) | Increased | Not explicitly stated, but autophagic flux is blocked | [5][12] |

| Cell Line/Model | Treatment | Other Key Autophagy Markers | Observed Effect | Reference |

| Mouse Chondrocytes | Tubastatin A | Atg5, Beclin1 | Significantly Increased | [3] |

| NT2/D1 and P19 Cancer Stem Cells | Tubastatin A | ATG5, ATG7 | Upregulated | [9] |

| Rat Substantia Nigra (alpha-synuclein injected) | Tubastatin A | Hsc70, Lamp2A | Significantly Increased | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Tubastatin A in the context of autophagy and a typical experimental workflow for its study.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of Tubastatin A on autophagy.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of Tubastatin A on cultured cells.

-

Materials:

-

96-well cell culture plates

-

Cultured cells of interest

-

Complete cell culture medium

-

Tubastatin A (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for MTT assay)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Treat the cells with a serial dilution of Tubastatin A (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[1][14]

-

For MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]

-

-

For CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1][14]

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Western Blot Analysis for Autophagy Markers

This protocol is used to quantify the protein levels of key autophagy markers such as LC3 and p62.

-

Materials:

-

Cultured cells treated with Tubastatin A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-acetyl-α-tubulin, anti-HDAC6, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.[11]

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies overnight at 4°C.[14]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.[11] The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.[11]

-

Immunofluorescence for LC3 Puncta and Autophagosome-Lysosome Fusion

This protocol is used to visualize the formation of autophagosomes (LC3 puncta) and their co-localization with lysosomes.

-

Materials:

-

Cells grown on coverslips

-

Tubastatin A

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-LC3, anti-LAMP2)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips and treat with Tubastatin A.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[15]

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[15]

-

Block non-specific binding with blocking buffer for 1 hour.[15]

-

Incubate with primary antibodies (e.g., rabbit anti-LC3 and mouse anti-LAMP2) overnight at 4°C.[16]

-

Wash with PBS and incubate with corresponding fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.[16]

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. LC3 puncta appear as distinct green dots, and co-localization with red LAMP2 staining (yellow puncta) indicates autolysosomes.[6]

-

HDAC6 Activity Assay

This protocol measures the enzymatic activity of HDAC6 in cell lysates.

-

Materials:

-

Procedure (Fluorometric example):

-

Prepare cell lysates according to the kit's instructions.[5]

-

Add a defined amount of protein lysate to the wells of a 96-well plate.

-

Prepare a standard curve using the provided standard (e.g., AFC).[17]

-

Add the HDAC6 substrate to each well.[17]

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[5]

-

Add the developer solution to stop the reaction and generate the fluorescent signal.[5]

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the HDAC6 activity based on the standard curve.

-

Co-Immunoprecipitation (Co-IP) of HDAC6 and p62

This protocol is used to determine if HDAC6 and p62 physically interact within the cell.

-

Materials:

-

Cell lysates

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-HDAC6 or anti-p62)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

Primary and secondary antibodies for Western blot detection

-

-

Procedure:

-

Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-HDAC6) overnight at 4°C.[18]

-

Add Protein A/G beads and incubate for 1-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blot using an antibody against the putative interacting protein (e.g., anti-p62).[19]

-

Conclusion and Future Directions

Tubastatin A has proven to be an invaluable tool for dissecting the complex role of HDAC6 in autophagy. Its high selectivity allows for the specific interrogation of HDAC6-mediated pathways. The current body of research indicates that the effect of Tubastatin A on autophagy is highly dependent on the cellular context, highlighting the need for careful experimental design and interpretation.